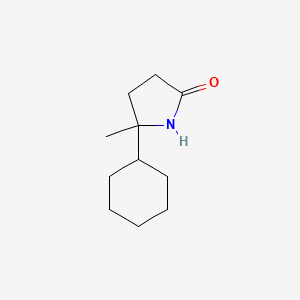
5-Cyclohexyl-5-methyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-5-methyl-2-pyrrolidinone: is a chemical compound with the molecular formula C₁₁H₁₉NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a cyclohexyl and a methyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-5-methyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylmethylamine with methyl acrylate, followed by cyclization under acidic conditions to form the pyrrolidinone ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Cyclohexyl-5-methyl-2-pyrrolidinone can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidinones.
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclohexyl-5-methyl-2-pyrrolidinone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives are investigated for their pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-5-methyl-2-pyrrolidinone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
2-Pyrrolidinone: A simpler analog with a similar lactam structure but without the cyclohexyl and methyl groups.
5-Methyl-2-pyrrolidinone: Similar to 5-Cyclohexyl-5-methyl-2-pyrrolidinone but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct physicochemical properties and biological activities. These structural features enhance its potential as a versatile scaffold in drug design and development .
Propiedades
Número CAS |
6139-31-7 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
5-cyclohexyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,13) |
Clave InChI |
MOZWSOGYOUQJSF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)N1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


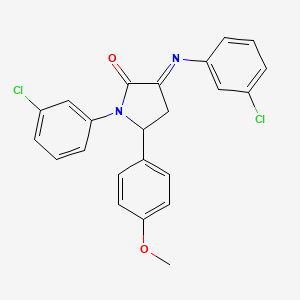

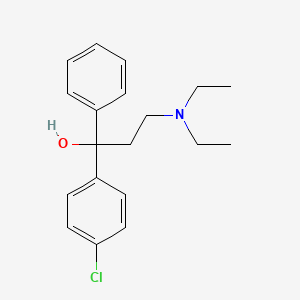
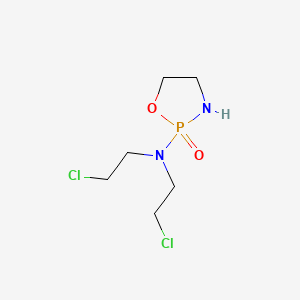
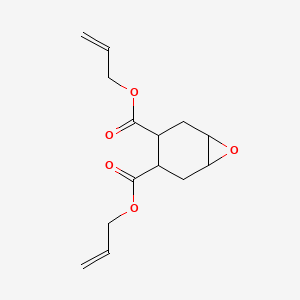

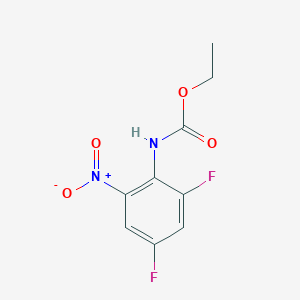
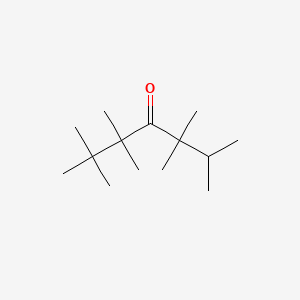
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)

![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)



